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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly
utilized in liposomal drug delivery systems. Its high phase transition temperature (Tc = 55°C)
imparts rigidity and stability to the liposomal membrane.[1][2] While not inherently pH-sensitive,
DSPC is a critical component in many pH-sensitive liposome formulations, where it acts as a
stabilizing "helper" lipid in combination with pH-sensitive lipids like 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS).[1][3] These
formulations are designed to be stable at physiological pH (7.4) and to release their
encapsulated cargo in the acidic microenvironment of tumors (pH 6.5-7.0) or within endosomes
(pH 5.0-6.5) following cellular uptake.[1]

The mechanism of pH-sensitivity in these liposomes often relies on the protonation of specific
components in acidic conditions. For instance, in DOPE/CHEMS systems, the carboxyl group
of CHEMS becomes protonated at low pH, leading to a loss of electrostatic repulsion with the
phosphate group of DOPE. This allows the cone-shaped DOPE lipids to transition from a
lamellar to an inverted hexagonal phase, destabilizing the liposome and triggering drug
release. DSPC is incorporated to enhance the stability of the formulation at neutral pH,
preventing premature drug leakage.

Key Considerations for Formulation
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e Lipid Composition: The ratio of DSPC to pH-sensitive lipids (e.g., DOPE, CHEMS) and other
components like cholesterol and PEGylated lipids is critical for balancing stability and pH-

responsiveness.

e pH-Sensitivity: The formulation should exhibit minimal drug release at physiological pH (7.4)
and a triggered, rapid release at the target acidic pH.

 Stability: Liposomes should be stable during storage and in circulation, with minimal
aggregation or premature leakage of the encapsulated drug. The inclusion of PEGylated
lipids can prolong circulation half-life.

e Drug Loading: The chosen drug and loading method (passive or active) will influence
encapsulation efficiency and release kinetics.

Data Presentation: Formulation and Performance

The following tables summarize quantitative data from various studies on DSPC-containing pH-

sensitive liposomes.

Table 1: Physicochemical Properties of DSPC-Containing pH-Sensitive Liposome Formulations
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Formulation

Composition Particle Size Zeta Potential
PDI Reference

(molar (nm) (mV)
ratio/w/w)
DOPE/CHEMS/D
SPC/mPEG2000 )

~130 - Negative
-DSPE

(32:8:34:5, wiw)

DOPE/DSPC/CH

EMS/Cholesterol

(4:2:2:2) +5 - - -
mol% DSPE-

PEG2k

DSPC/DSPA
(75%:25%)

DSPC/Cholester
ol (90:10) +5
mol% DSPE-
PEG2000

DSPC/DOPE/CH
OL/OA - - -
(36:4:40:20)

DPPC/DSPE-
PEG-
NH2/CHEMS/PE
G
bis(amine)/Folate
(8.8:1.9:1)

~80 - Neutral

Table 2: pH-Dependent Drug Release from DSPC-Containing Liposomes
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. % Release % Release )
Compositio  Drug . Time (h) Reference
atpH 7.4 at Acidic pH
n
DOPE/CHEM
) ~100% at pH
S/IDSPC/mPE  Cabazitaxel - - 72
G2000-DSPE '
PEG-pSL
(DOPE/DSP
o 58.5% at pH
C/CHEMS/Ch  Gemcitabine ~30% - 8
ol + DSPE- '
PEG2k)
CL-PEG-pSL
(DOPE/DSP
o 78.4% at pH
C/CHEMS/Ch  Gemcitabine ~30% - 8
ol + PEGB- '
Hz-DPPE)
Significant
DSPC/DSPA _
Calcein Stable release atpH <0.3
(75%:25%)
5.5and 5.0
DSPC/DOPE/
. ~60% at pH <
CHOL/OA Doxorubicin - 6.0 <0.03
(36:4:40:20) '
DPPC/DSPE-
PEG-
61% at pH
NH2/CHEMS/
Docetaxel 42% 6.5; 99% at -
PEG
] ] pH 4.0
bis(amine)/Fo
late
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DPPC/DSPE-
PEG-
39% at pH
NH2/CHEMS/ )
Doxycycline 25% 6.5; 78% at
PEG
) ) pH 4.0
bis(amine)/Fo
late
64% at pH
PS5-DoxL 5-Dox 48% 6.5

Experimental Protocols

Protocol 1: Preparation of DSPC-Containing pH-
Sensitive Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be

downsized to unilamellar vesicles (LUVS).

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesteryl hemisuccinate (CHEMS)

e Cholesterol (Chol)

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

o Chloroform and Methanol (analytical grade)

o Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a buffer containing the

drug to be encapsulated)

Procedure:
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e Lipid Film Formation:

o Dissolve DSPC, DOPE, CHEMS, Cholesterol, and DSPE-PEG2000 in a
chloroform:methanol mixture (e.g., 3:1 v/v) in a round-bottom flask.

o Remove the organic solvent using a rotary evaporator under vacuum at a temperature
above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

o Dry the film further under a stream of nitrogen gas and then under vacuum for at least 2
hours to remove any residual solvent.

e Hydration:

o Hydrate the lipid film with the chosen aqueous buffer (pre-heated above the Tc of DSPC).
The volume of the buffer will determine the final lipid concentration.

o Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles
(MLVs).

e Sizing (Extrusion):

o To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to
extrusion.

o Assemble a mini-extruder with polycarbonate membranes of a desired pore size (e.g., 100
nm).

o Heat the extruder to a temperature above the Tc of DSPC (e.g., 50-60°C).

o Pass the liposome suspension through the membrane multiple times (e.g., 10-20 cycles)
to achieve a homogenous size distribution.

e Purification:

o Remove unencapsulated drug or other materials by size exclusion chromatography or
dialysis.

Protocol 2: In Vitro pH-Dependent Drug Release Assay
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This protocol determines the drug release profile of the liposomes at different pH values.

Materials:

Drug-loaded liposome suspension

Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

Release media: PBS at pH 7.4 and an acidic buffer (e.g., citrate buffer at pH 5.0 or 6.5).
Shaking incubator or water bath at 37°C.

Analytical instrument for drug quantification (e.g., HPLC, fluorescence spectrophotometer).

Procedure:

Place a known volume of the drug-loaded liposome suspension into a dialysis tube and seal
it.

Immerse the dialysis tube in a larger volume of the release medium (e.g., 50 mL of PBS at
pH 7.4) and incubate at 37°C with gentle shaking.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small
aliquot of the release medium and replace it with an equal volume of fresh medium to
maintain sink conditions.

Repeat the experiment using the acidic release medium (e.g., pH 5.0).

Quantify the concentration of the released drug in the collected aliquots using a suitable
analytical method.

To determine the total amount of encapsulated drug, disrupt a sample of the liposome
suspension with a detergent (e.g., Triton X-100) and measure the drug concentration.

Calculate the cumulative percentage of drug release at each time point for both pH
conditions.

Visualizations
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Caption: Experimental workflow for preparing and testing DSPC-based pH-sensitive liposomes.
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Caption: Mechanism of drug release from DOPE/CHEMS/DSPC pH-sensitive liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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